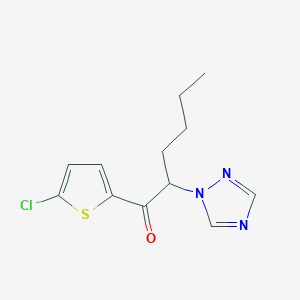
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one is a synthetic organic compound that features a chlorothiophene ring and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorothiophene Ring: Starting with a thiophene derivative, chlorination can be achieved using reagents like thionyl chloride.
Attachment of the Hexanone Chain: This can be done through a Friedel-Crafts acylation reaction, where the chlorothiophene reacts with a hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Triazole Ring: The final step might involve a cyclization reaction where a suitable precursor reacts with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as alcohols or amines.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)pentan-1-one
- 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)butan-1-one
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one is unique due to its specific combination of functional groups and chain length, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63093-80-1 |
|---|---|
Molecular Formula |
C12H14ClN3OS |
Molecular Weight |
283.78 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(1,2,4-triazol-1-yl)hexan-1-one |
InChI |
InChI=1S/C12H14ClN3OS/c1-2-3-4-9(16-8-14-7-15-16)12(17)10-5-6-11(13)18-10/h5-9H,2-4H2,1H3 |
InChI Key |
ZBXZTRLBRRCRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=C(S1)Cl)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















